3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a thieno ring fused to a pyrimidine ring, with a methyl group and a methylsulfanyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and other downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds also contain a sulfur atom and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: Known for their kinase inhibitory properties and structural similarity.
Uniqueness
3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUWAJZNMOXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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